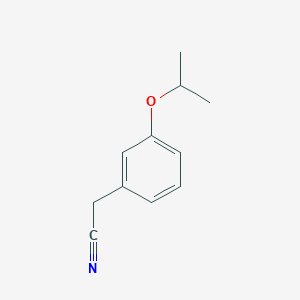









|
REACTION_CXSMILES
|
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.IC(C)C.[CH:13]([O:16]C1C=CC=C(CC#N)C=1)([CH3:15])[CH3:14].[OH-:26].[K+].[CH2:28]([OH:30])C>>[CH:13]([O:16][C:6]1[CH:5]=[CH:4][CH:3]=[C:2]([CH2:1][C:28]([OH:30])=[O:26])[CH:7]=1)([CH3:14])[CH3:15] |f:3.4|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
IC(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OC=1C=CC=C(C1)CC#N
|
|
Name
|
|
|
Quantity
|
18 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The title compound is prepared
|
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture is then refluxed for about two hours
|
|
Duration
|
2 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture is then concentrated in vacuo
|
|
Type
|
WASH
|
|
Details
|
washed with diethyl ether
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether
|
|
Type
|
WASH
|
|
Details
|
The extract is washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
The solvents are removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
the residue is purified by chromatography on silica gel
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)OC=1C=CC=C(C1)CC(=O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |